molecular formula C20H18INO3 B1407709 3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine CAS No. 1333147-57-1

3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine

Cat. No.: B1407709
CAS No.: 1333147-57-1
M. Wt: 447.3 g/mol
InChI Key: BCPMHQYQVLQCHJ-UHFFFAOYSA-N
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Description

3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine is a chemical compound with the molecular formula C19H18INO3 It is characterized by the presence of a pyridine ring substituted with benzyloxy, iodo, and methoxybenzyloxy groups

Scientific Research Applications

3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine typically involves multi-step organic reactions. One common approach is the iodination of a pyridine derivative followed by the introduction of benzyloxy and methoxybenzyloxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The benzyloxy and methoxybenzyloxy groups can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium phosphate (K3PO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyloxy-6-iodopyridine: Lacks the methoxybenzyloxy group, making it less complex.

    2-(4-Methoxybenzyloxy)pyridine: Lacks the iodo and benzyloxy groups, resulting in different reactivity and applications.

    6-Iodo-2-(4-methoxybenzyloxy)pyridine: Similar but without the benzyloxy group, affecting its chemical behavior.

Uniqueness

3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, offering versatility in synthetic chemistry and potential biological activity.

Properties

IUPAC Name

6-iodo-2-[(4-methoxyphenyl)methoxy]-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18INO3/c1-23-17-9-7-16(8-10-17)14-25-20-18(11-12-19(21)22-20)24-13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPMHQYQVLQCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC(=N2)I)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. solution of p-methoxybenzyl alcohol (13.83 g, 100 mmol) in 33 mL DMF was added sodium hydride (4 g, 100 mmol) slowly. The mixture was stirred at room temperature until evolution of hydrogen had ceased, and crude 3-(benzyloxy)-2-bromo-6-iodopyridine (13.01 g, 33.4 mmol) was added. The resulting solution was heated to 100° C. for 1 h under nitrogen. After cooling, the mixture was diluted with water and extracted with ethyl acetate. The aqueous layer was removed and discarded. The organic layer was collected, dried over anhydrous magnesium sulfate and purified by silica gel chromatography to afford 3-(benzyloxy)-6-iodo-2-[(4-methoxybenzyl)oxy]pyridine (12.1 g, 27.1 mmol, 81% yield). ES-MS (M+H)+=448.
Quantity
13.83 g
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reactant
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4 g
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reactant
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33 mL
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solvent
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0 (± 1) mol
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reactant
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13.01 g
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reactant
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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